2-Chloropropyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a chloropropyl group attached to a methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-chloropropanol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloropropyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water or aqueous base, the carbonate ester can hydrolyze to yield 2-chloropropanol and methanol.
Transesterification: The carbonate group can be exchanged with other alcohols under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Hydrolysis: Typically carried out using water or aqueous sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Nucleophilic Substitution: Substituted chloropropyl derivatives.
Hydrolysis: 2-Chloropropanol and methanol.
Transesterification: New carbonate esters with different alkyl groups.
Scientific Research Applications
2-Chloropropyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the preparation of polycarbonates and other polymeric materials.
Pharmaceuticals: Potential use in the synthesis of drug molecules and active pharmaceutical ingredients.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloropropyl methyl carbonate primarily involves nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is leveraged in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl carbonate: Similar structure but with an ethyl group instead of a propyl group.
2-Bromopropyl methyl carbonate: Contains a bromine atom instead of chlorine.
2-Chloropropyl ethyl carbonate: Similar structure but with an ethyl group in the carbonate moiety.
Uniqueness
2-Chloropropyl methyl carbonate is unique due to the specific combination of a chloropropyl group and a methyl carbonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
84226-81-3 |
---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
2-chloropropyl methyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-4(6)3-9-5(7)8-2/h4H,3H2,1-2H3 |
InChI Key |
SGOJZKCRAQJZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.